Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C17H13FO4 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3 |
InChI Key |
TZIVSASTNBEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction conditions summary:
| Reagents/Conditions | Details |
|---|---|
| Catalyst | Cu2O |
| Solvent | N-methyl pyrrolidinone (NMP) |
| Temperature | 80 °C |
| Substrate | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (analogous) |
| Duration | Several hours (typically 8-16 h) |
This method yields the benzofuran core with the hydroxyl and ester groups in place, enabling further functionalization or purification.
Reflux of Salicylaldehyde with Ethyl Bromoacetate in the Presence of Potassium Carbonate
Another established route for benzofuran-2-carboxylate derivatives involves the condensation of salicylaldehyde with ethyl bromoacetate under basic conditions to form ethyl benzofuran-2-carboxylate intermediates.
- Salicylaldehyde (or substituted analogs) reacts with ethyl bromoacetate in acetonitrile.
- Potassium carbonate acts as a base to facilitate nucleophilic substitution and cyclization.
- The reaction is typically refluxed to completion.
This method can be extended by using 3-fluorosalicylaldehyde or introducing the 3-fluorophenyl group via subsequent substitution or coupling reactions.
Reaction conditions summary:
| Reagents/Conditions | Details |
|---|---|
| Reagents | Salicylaldehyde, ethyl bromoacetate |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Duration | Several hours (4-12 h) |
The resulting ethyl benzofuran-2-carboxylate can be further transformed to the 5-hydroxy derivative by selective hydroxylation or Mannich-type reactions.
Innovative Radical-Mediated Synthesis Using TCT and DMSO
A recent metal-free, radical-based method enables the synthesis of benzofuran-3(2H)-one derivatives bearing quaternary carbon centers in one step using cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) as a dual synthon.
- The reaction proceeds via a radical mechanism activated by TCT.
- DMSO provides methyl and sulfur-containing units.
- Water addition controls the formation of quaternary carbon centers.
- This method is efficient, mild, and compatible with various functional groups.
While this method focuses on benzofuran-3(2H)-ones rather than ethyl esters, it represents a valuable synthetic tool for constructing benzofuran cores with complex substitution, potentially applicable to fluorophenyl-substituted benzofurans.
Summary Table of Preparation Methods
Analytical and Purification Notes
- Spectroscopic Confirmation: Structures are typically confirmed by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, HRMS, and elemental analyses. Fluorine substitution causes characteristic deshielding effects in $$^{13}C$$ NMR spectra.
- Purification: Flash column chromatography on silica gel with hexane/ethyl acetate gradients is commonly employed.
- Crystallography: Single-crystal X-ray diffraction may be used for definitive structural confirmation, especially when fluorine and hydroxyl groups influence molecular conformation.
Research Findings and Yield Data
While specific yield data for this compound is scarce, related compounds synthesized via copper-catalyzed cyclization yield around 30–40% after purification. Reflux condensation methods typically afford yields in the range of 50–70% depending on substrate purity and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
The following table summarizes key structural analogs and their properties:
Key Observations:
- Fluorine’s electronegativity may improve target binding vs. chlorine.
- Hydroxyl Group Positioning : Compound 33b (additional 4-OH on phenyl) shows a 76% synthesis yield and activity against M. tuberculosis, highlighting the importance of hydroxyl placement for biological efficacy .
- Lipophilicity : Brominated analogs (e.g., ) display higher XLogP3 values (6.5), suggesting increased membrane permeability but possible challenges in aqueous solubility .
- Ring Saturation : The tetrahydrobenzofuran derivative () has a saturated core, likely improving solubility but reducing aromatic interactions critical for target binding .
Computational and Analytical Insights
- Topological Polar Surface Area (TPSA) : The brominated analog in has a TPSA of 48.7 Ų, indicating moderate polarity . The target compound’s TPSA is expected to be similar due to the hydroxyl and ester groups.
- Hydrogen Bonding : Analogs with multiple hydroxyl groups (e.g., 33b) may exhibit stronger hydrogen bonding, enhancing target affinity but reducing blood-brain barrier penetration .
Biological Activity
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class of organic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may possess anti-inflammatory and anticancer properties, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a benzofuran core, which is characterized by a fused benzene and furan ring. The compound includes an ethyl ester group, a hydroxyl group, and a fluorophenyl moiety. The presence of the fluorine atom is believed to influence its interaction with biological targets, potentially enhancing its bioactivity.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 300.27 g/mol
1. Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including:
- Modulation of signaling pathways related to apoptosis (programmed cell death).
- Interaction with specific molecular targets involved in tumor growth.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is thought to interact with enzymes and receptors that play critical roles in inflammatory processes. This interaction may lead to the modulation of inflammatory signaling pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
The mechanism of action of this compound involves its ability to bind to specific molecular targets within cells. This binding can result in the alteration of cellular signaling pathways associated with cell growth, survival, and inflammation.
Key Molecular Targets:
- Enzymes involved in inflammatory responses (e.g., cyclooxygenases).
- Receptors that mediate cell proliferation signals.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | Benzofuran core, hydroxyl group | Lacks fluorine substitution; potentially different bioactivity |
| Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Similar substitutions but different fluorine position | May exhibit different pharmacological profiles due to substitution |
| Ethyl 2-(4-methylphenyl)-5-hydroxybenzofuran-3-carboxylate | Methyl instead of fluorine | Variation in electronic properties affecting reactivity and bioactivity |
The specific substitution pattern of this compound may confer distinct biological activities compared to these analogs.
Q & A
Q. What are the key synthetic steps and purification methods for Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate?
Methodological Answer:
- Core Formation: Construct the benzofuran ring via cyclization of substituted phenols or ketones, often using acid- or base-catalyzed conditions (e.g., Claisen rearrangement or oxidative coupling) .
- Substituent Introduction: Introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution, ensuring regioselectivity through directing groups .
- Esterification: Protect the carboxylic acid moiety using ethyl chloroformate or ethanol under acidic conditions .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the benzofuran scaffold, fluorophenyl substituent (via coupling constants), and ester group. F NMR identifies fluorine environments .
- IR Spectroscopy: Detect the hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the 5-hydroxy group) .
Q. How does the 5-hydroxy group influence the compound’s reactivity?
Methodological Answer:
- Hydrogen Bonding: The hydroxyl group participates in intra- and intermolecular hydrogen bonds, affecting solubility and crystallization behavior .
- Oxidation Sensitivity: Prone to oxidation under basic conditions; use inert atmospheres or reducing agents during synthesis .
- Derivatization Potential: Acts as a site for functionalization (e.g., etherification, glycosylation) to modulate bioactivity .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock or Schrödinger. Focus on the fluorophenyl and hydroxy groups for binding affinity .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing fluorine) with activity data to predict optimal structural modifications .
- ADMET Prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate) to identify unexpected shifts due to fluorine’s electronegativity .
- Dynamic Effects: Consider tautomerism or conformational flexibility (e.g., rotamers of the ester group) causing split signals in NMR .
- Impurity Analysis: Use LC-MS to detect byproducts from incomplete reactions or degradation .
Q. What strategies optimize reaction yields in multi-step syntheses of benzofuran derivatives?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions; optimize ligand-to-metal ratios to minimize side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves cyclization efficiency .
- Temperature Control: Use microwave-assisted synthesis for rapid, high-yield steps (e.g., esterification at 80–100°C) .
Q. What mechanistic insights explain the compound’s potential enzyme inhibition?
Methodological Answer:
- Enzyme Assays: Conduct kinetic studies (e.g., IC determination) with target enzymes (e.g., kinases, cytochrome P450). The fluorophenyl group may mimic natural substrates via hydrophobic interactions .
- Mutagenesis Studies: Identify key binding residues by comparing wild-type and mutant enzyme activity .
- Fluorescence Quenching: Monitor conformational changes in enzymes upon compound binding using tryptophan fluorescence .
Q. How does the fluorophenyl substituent affect electronic properties and stability?
Methodological Answer:
- Electron-Withdrawing Effect: Fluorine increases the electrophilicity of the benzofuran ring, enhancing reactivity in nucleophilic substitutions.
- Metabolic Stability: The C-F bond resists oxidative degradation, improving half-life in biological systems .
- X-ray Analysis: Fluorine’s van der Waals radius and electronegativity influence crystal packing and lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
